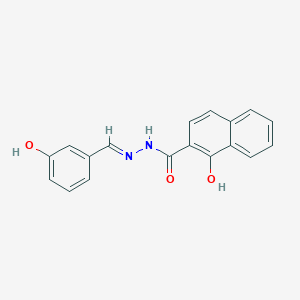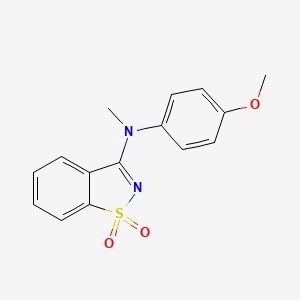![molecular formula C20H19N3O3S B5793732 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B5793732.png)
5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that features a furan ring, a thienyl group, and a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling Reaction: The hydrazone is then coupled with 4-(1-{(E)-2-[(3-methyl-2-thienyl)carbonyl]hydrazono}ethyl)phenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and furan rings.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.
Applications De Recherche Scientifique
5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds share structural similarities and are also studied for their biological activities.
Thiazole Derivatives: Compounds containing thiazole rings exhibit similar chemical reactivity and biological properties.
Uniqueness
5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is unique due to its combination of a furan ring, a thienyl group, and a hydrazone moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
5-methyl-N-[4-[(E)-C-methyl-N-[(3-methylthiophene-2-carbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-10-11-27-18(12)20(25)23-22-14(3)15-5-7-16(8-6-15)21-19(24)17-9-4-13(2)26-17/h4-11H,1-3H3,(H,21,24)(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSESASBUJJFF-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide](/img/structure/B5793685.png)
![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)

![4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B5793725.png)
![ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5793729.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B5793734.png)
![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)


